molecular formula C16H13FN4 B2993755 5-Fluoro-6-phenyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine CAS No. 2415570-55-5

5-Fluoro-6-phenyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine

Cat. No.: B2993755
CAS No.: 2415570-55-5
M. Wt: 280.306
InChI Key: DRDDSYQRDCZZQG-UHFFFAOYSA-N
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Description

5-Fluoro-6-phenyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-phenyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrimidine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-phenyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Fluoro-6-phenyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-phenyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-phenyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine and phenyl groups contribute to its stability and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-fluoro-6-phenyl-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4/c17-14-15(13-4-2-1-3-5-13)20-11-21-16(14)19-10-12-6-8-18-9-7-12/h1-9,11H,10H2,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDDSYQRDCZZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)NCC3=CC=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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